Chain-Length-Dependent Hydrophobicity in Polymer Modification
The hydrophobicity conferred by alkenyl succinic anhydrides increases with alkenyl chain length. In a study functionalizing poly(ε-caprolactone) oligomers, oligomers modified with an 18-carbon alkenyl chain showed considerably higher hydrophobicity than those modified with an 8-carbon alkenyl chain, as measured by water contact angle and immersion studies [1]. The 10-carbon chain of 2-decenylsuccinic anhydride is expected to produce intermediate hydrophobicity between C8 (OSA) and C12 (DDSA) derivatives. This class-level inference is supported by general principles of hydrophobic chain length effects on surface properties [2].
| Evidence Dimension | Hydrophobicity of functionalized oligomers |
|---|---|
| Target Compound Data | Intermediate hydrophobicity (C10 chain, inferred) |
| Comparator Or Baseline | OSA (C8): lower hydrophobicity; DDSA (C12): higher hydrophobicity; C18 ASA: considerably higher hydrophobicity |
| Quantified Difference | Qualitative trend: C18 > C12 > C10 > C8 in hydrophobicity |
| Conditions | Poly(ε-caprolactone) oligomers functionalized with ASAs; water contact angle and immersion studies |
Why This Matters
Chain length directly impacts the degree of hydrophobicity imparted to modified substrates, enabling tunable water repellency in applications like paper sizing or hydrophobic coatings.
- [1] Hydrophobicities of poly(ε-caprolactone) oligomers functionalized with different succinic anhydrides. Alkenyl chain containing oligomers showed lower thermal transitions and higher hydrophobicities compared to SAH functionalized oligomers. Oligomers with 18 carbons alkenyl chain showed considerably higher hydrophobicities than corresponding oligomers with 8 carbon alkenyl chain. View Source
- [2] Zhang, L., & Marchant, R. E. (1996). Novel Polysaccharide Surfactants: The Effect of Hydrophobic and Hydrophilic Chain Length on Surface Active Properties. The calculated ΔGmic per CH2 of esterified inulins is -1.48 kJ/mol compared with the value for ASA-inulins of -0.79 kJ/mol at 25°C, demonstrating chain length effects on micellization thermodynamics. View Source
